

# Spectroscopic Data for Dipropyl Adipate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: B086888

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **dipropyl adipate**, a widely used emollient and plasticizer. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **dipropyl adipate**.

### Table 1: $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.01	Triplet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
2.29	Triplet	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
1.66	Multiplet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.62	Multiplet	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
0.93	Triplet	6H	-CH <sub>2</sub> -CH <sub>3</sub>

Note: Data is predicted as experimental spectra are not publicly available.

## Table 2: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data (Predicted)

Chemical Shift (ppm)	Assignment
173.2	C=O
66.0	-O-CH <sub>2</sub> -
33.9	-CO-CH <sub>2</sub> -
24.5	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
21.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -
10.4	-CH <sub>3</sub>

Note: Data is predicted as experimental spectra are not publicly available.

## Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2965-2870	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1465	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)

Note: Based on characteristic absorption frequencies for the functional groups present.

#### Table 4: Mass Spectrometry (MS) Data[1]

m/z	Relative Intensity	Proposed Fragment
231	30.10%	[M+H] <sup>+</sup> (protonated molecule)
171	99.99%	[M - OCH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
129	36.90%	[M - COOCH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
43	67.60%	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>

Data obtained from Electron Ionization (EI) Mass Spectrometry.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **dipropyl adipate** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry NMR tube. The solution is filtered through a pipette with a cotton wool plug to remove any particulate matter.
- Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.
- <sup>1</sup>H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the  $\text{CDCl}_3$ .
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence is used to acquire the spectrum.
- Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is used.
  - A larger number of scans (typically 1024 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .
  - A longer relaxation delay (2-5 seconds) may be used.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **dipropyl adipate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - A background spectrum of the clean salt plates is recorded.
  - The sample is placed in the spectrometer's sample compartment.
  - The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

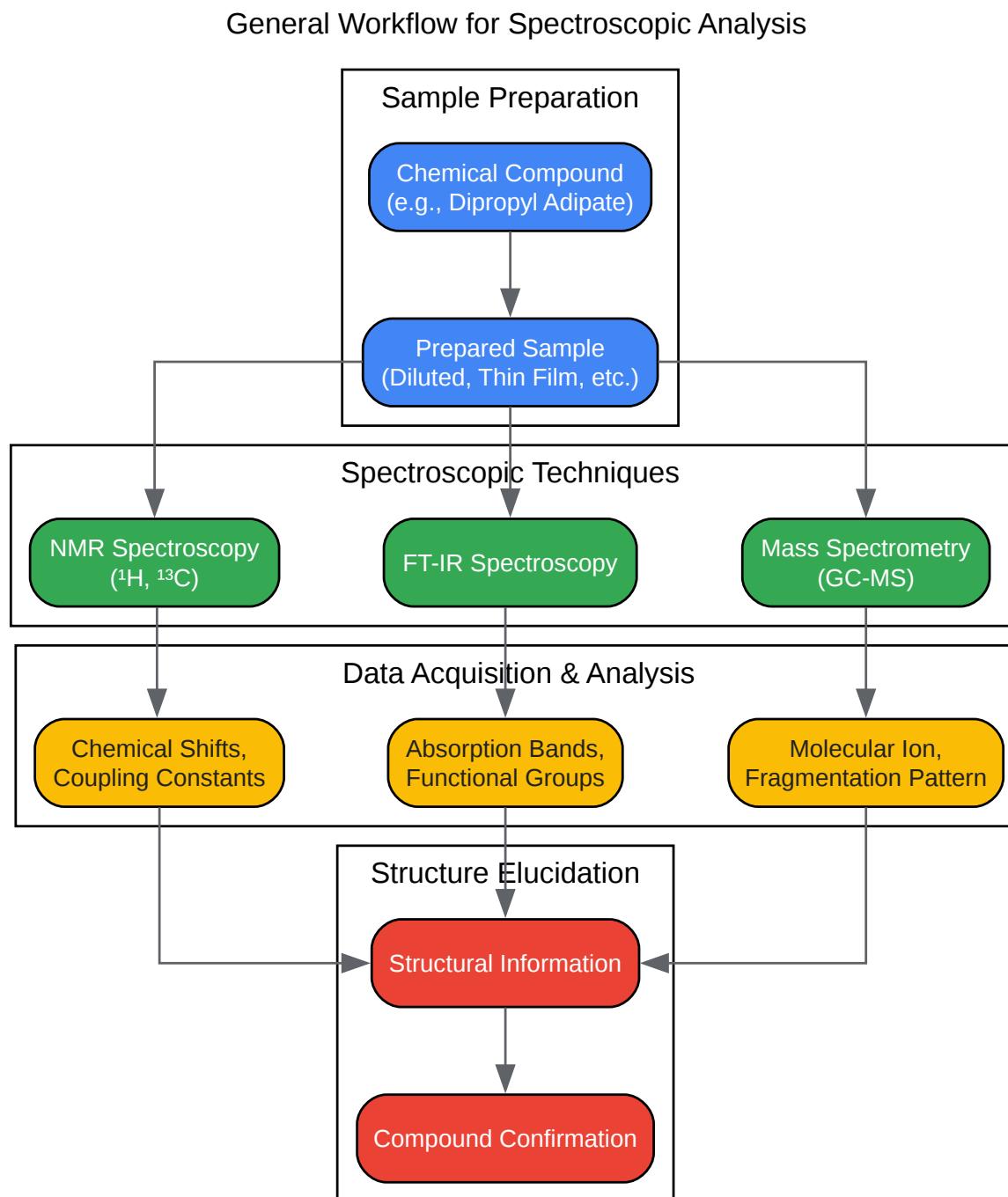
- Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **dipropyl adipate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography:
  - Injector: 1  $\mu$ L of the sample solution is injected into the GC inlet, which is typically heated to 250°C. A split injection mode is often used.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m) is commonly used.
  - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
  - Oven Program: A temperature gradient is applied, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
- Mass Spectrometry:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, m/z 40-400.
  - Detector: An electron multiplier detector records the ion signal.
- Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **dipropyl adipate**. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

## Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic analysis.



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Caption: Workflow for the spectroscopic identification of an organic compound.

This guide serves as a foundational resource for professionals working with **dipropyl adipate**. The provided spectroscopic data and experimental protocols are intended to facilitate accurate and efficient chemical analysis.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)